Cas no 1245771-56-5 (3-(4-Nitro-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine)

3-(4-Nitro-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine 化学的及び物理的性質
名前と識別子
-
- 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- 3-((4-Nitro-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- STL414639
- T3988
- 5H-1,2,4-triazolo[4,3-a]azepine, 6,7,8,9-tetrahydro-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-
- 3-(4-Nitro-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine
-
- MDL: MFCD16345413
- インチ: 1S/C11H14N6O2/c18-17(19)9-6-12-15(7-9)8-11-14-13-10-4-2-1-3-5-16(10)11/h6-7H,1-5,8H2
- InChIKey: AFYYRLQUTPSZJW-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=NN(C=1)CC1=NN=C2CCCCCN21)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 336
- トポロジー分子極性表面積: 94.4
3-(4-Nitro-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N063090-250mg |
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
1245771-56-5 | 250mg |
$ 275.00 | 2022-06-02 | ||
TRC | N063090-1000mg |
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
1245771-56-5 | 1g |
$ 720.00 | 2022-06-02 | ||
abcr | AB412963-1 g |
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
1245771-56-5 | 1 g |
€322.50 | 2023-07-19 | ||
TRC | N063090-10mg |
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
1245771-56-5 | 10mg |
$ 173.00 | 2023-04-15 | ||
TRC | N063090-50mg |
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
1245771-56-5 | 50mg |
$ 775.00 | 2023-04-15 | ||
abcr | AB412963-500mg |
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine; . |
1245771-56-5 | 500mg |
€269.00 | 2025-02-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399857-250mg |
3-((4-Nitro-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
1245771-56-5 | 97% | 250mg |
¥1123.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399857-1g |
3-((4-Nitro-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
1245771-56-5 | 97% | 1g |
¥3024.00 | 2024-08-09 | |
abcr | AB412963-500 mg |
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
1245771-56-5 | 500MG |
€254.60 | 2023-02-19 | ||
TRC | N063090-500mg |
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
1245771-56-5 | 500mg |
$ 4500.00 | 2023-09-06 |
3-(4-Nitro-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
8. Back matter
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
3-(4-Nitro-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepineに関する追加情報
3-(4-Nitro-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine (CAS No 1245771-56-5)
The compound 3-(4-Nitro-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine, identified by the CAS registry number CAS No 1245771-56-5, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic compounds and features a unique combination of functional groups that contribute to its versatile reactivity and biological activity.
Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery and development. The presence of the pyrazole ring and the triazoloazepine moiety in its structure makes it particularly interesting for researchers exploring novel therapeutic agents. The nitro group attached to the pyrazole ring adds another layer of functionality, potentially enhancing the compound's ability to interact with biological targets such as enzymes or receptors.
One of the key areas of research involving this compound is its potential application in anticancer therapy. Preclinical studies have demonstrated that CAS No 1245771-56-5 exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is attributed to its ability to inhibit specific oncogenic pathways and induce apoptosis in malignant cells without significantly affecting healthy tissue.
In addition to its anticancer properties, this compound has also shown promise in anti-inflammatory and immunomodulatory applications. The triazoloazepine core has been implicated in modulating immune responses by targeting key inflammatory mediators. Recent findings suggest that CAS No 1245771-56-5 could serve as a lead compound for developing novel anti-inflammatory agents with improved efficacy and reduced side effects compared to current treatments.
The synthesis of 3-(4-Nitro-1H-pyrazol-1-yli)methyl... involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the synthesis pathway to achieve higher yields and better purity levels. The use of microwave-assisted synthesis has been particularly effective in streamlining the reaction steps and reducing production time.
Another area of interest is the exploration of this compound's pharmacokinetic properties. Studies conducted using animal models have revealed favorable absorption and bioavailability profiles. Furthermore, preliminary data indicate that CAS No 1245771... has a relatively long half-life in vivo, which could be advantageous for developing sustained-release formulations.
Despite its promising attributes, there are still challenges associated with the large-scale production and clinical translation of this compound. Issues such as scalability of synthesis methods and potential off-target effects need to be addressed before it can be advanced into human trials. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to overcome these barriers.
In conclusion, CAS No 124577... represents a significant advancement in the field of medicinal chemistry due to its unique structural features and diverse biological activities. With ongoing research focusing on optimizing its therapeutic potential and addressing manufacturing challenges, CAS No 124... holds great promise for becoming an important component in future drug development pipelines.
1245771-56-5 (3-(4-Nitro-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine) Related Products
- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)
- 2137804-43-2(1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,4-triazol-3-amine)
- 1529147-63-4(Piperidine, 3-(4-methoxyphenyl)-4-methyl-)
- 114365-07-0(4-(cyanomethyl)benzamide)
- 1512208-47-7(1-(2,2-dimethylpropyl)cyclopentan-1-amine)
- 886761-86-0(5-bromo-3-fluoro-2-methyl-aniline)
- 1184469-97-3(1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol)
- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)
- 13220-17-2(1-Methyl-3-pyrrolidinyl Benzoate)
- 1598842-20-6(4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)
